JNJ-19567470 was developed by Johnson & Johnson Pharmaceutical Research and Development. It falls under the classification of small molecules, specifically as a non-peptide antagonist targeting the corticotropin-releasing factor receptor 1. This classification is pivotal as it distinguishes JNJ-19567470 from peptide-based therapeutics, allowing for oral bioavailability and potentially fewer side effects.
The synthesis of JNJ-19567470 involves multiple steps typical of complex organic synthesis. While specific proprietary methods may not be publicly detailed, general synthetic pathways for similar compounds often include:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular structure of JNJ-19567470 can be characterized by its specific arrangement of atoms and functional groups. It features:
Molecular modeling studies may reveal insights into how structural variations impact receptor binding affinity and selectivity.
Chemical reactions involving JNJ-19567470 primarily focus on its interactions with biological targets rather than traditional organic reactions. Key aspects include:
Studies often employ radiolabeled versions of the compound to track its distribution and metabolism in vivo.
The mechanism of action for JNJ-19567470 involves:
Research indicates that this mechanism can provide therapeutic benefits in conditions characterized by dysregulated stress responses.
The physical and chemical properties of JNJ-19567470 are essential for understanding its behavior in biological systems:
Specific data on these properties would be derived from experimental studies conducted during drug development.
JNJ-19567470 has potential applications in several areas:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6